Phencyclidine hydrochloride
Overview
Description
Phencyclidine, also known as PCP or Angel Dust, is a hallucinogen formerly used as a veterinary anesthetic and briefly as a general anesthetic for humans . It is similar to ketamine in structure and many of its effects . Like ketamine, it can produce a dissociative state . It exerts its pharmacological action through the inhibition of NMDA receptors .
Synthesis Analysis
Phencyclidine was introduced as an anesthetic in the 1960s . New phenyl and thienyl analogues with specific affinity for the phencyclidine sites in NMDA receptors were synthesized . The metabolism of PCP involves primarily hydroxylation followed by conjugation and elimination in the urine .
Molecular Structure Analysis
Phencyclidine is a member of the arylcyclohexylamine class . It is a white crystal-like powder that dissolves in water or alcohol . Its molecular formula is C17H25N .
Chemical Reactions Analysis
Phencyclidine works primarily as an NMDA receptor antagonist . It enters the ion channel from the outside of the neuron and binds, reversibly, to a site in the channel pore, blocking the flux of positive ions into the cell .
Physical And Chemical Properties Analysis
Phencyclidine is a white crystal-like powder that dissolves in water or alcohol . It has a bitter medicinal taste . On the street, PCP may contain any number of contaminants, leading to a tan to brown color with a powdery or gummy consistency .
Scientific Research Applications
Neurological Studies
- Behavioral Effects in Animals: PCP induces stereotyped behaviors in rats, including repetitive lateral head swaying and circling, which may be mediated by central dopaminergic mechanisms. This provides a model for studying the effects of drugs on the central nervous system (Murray & Horita, 1979).
- Simulation of Schizophrenic Performance: PCP has been used to simulate schizophrenia-like conditions in studies, helping in the understanding of psychiatric disorders (Cohen, Rosenbaum, Luby, & Gottlieb, 1962).
Pharmacological Research
- Anesthetic Research: Initially investigated for its anesthetic properties, PCP has been instrumental in developing safer and more effective intravenous anesthetics (Corssen & Domino, 1966).
- Drug Absorption Studies: Research on PCP has contributed to understanding how drugs are absorbed and metabolized in the body. For example, studies have examined how hypertonic saline affects the percutaneous absorption of PCP (Bailey, Coffee, & Briggs, 1985).
Neurotoxicity and Neuroprotection
- Neurotoxicity Studies: PCP and related compounds have been found to induce acute pathological changes in specific brain neuron populations, raising concerns about their neurotoxic potential (Olney, Labruyere, & Price, 1989).
- Neuroprotective Properties: Despite its neurotoxic effects, PCP has neuroprotective qualities, antagonizing the excitotoxic actions of excitatory amino acids, which is relevant in treating neurological disorders (Balster & Willetts, 1996).
Biochemical Identification
- Spectroscopy in Drug Identification: PCP's unique chemical structure has been utilized in developing techniques like carbon-13 nuclear magnetic resonance spectroscopy for drug identification and authentication (Bailey & Legault, 1980).
Safety And Hazards
properties
IUPAC Name |
1-(1-phenylcyclohexyl)piperidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N.ClH/c1-4-10-16(11-5-1)17(12-6-2-7-13-17)18-14-8-3-9-15-18;/h1,4-5,10-11H,2-3,6-9,12-15H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAJNGPDPGKBGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893724 | |
Record name | Phencyclidine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phencyclidine hydrochloride | |
CAS RN |
956-90-1 | |
Record name | Phencyclidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phencyclidine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40902 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phencyclidine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-phenylcyclohexyl)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENCYCLIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1JZQ7GDTX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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